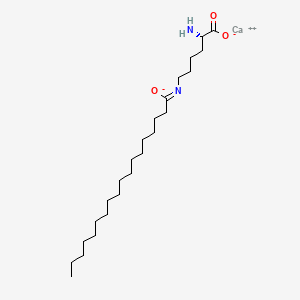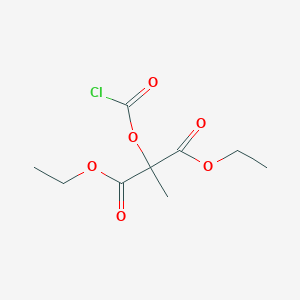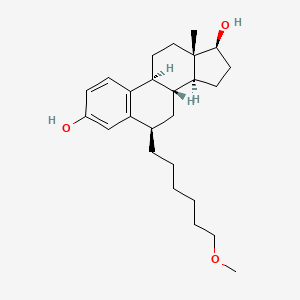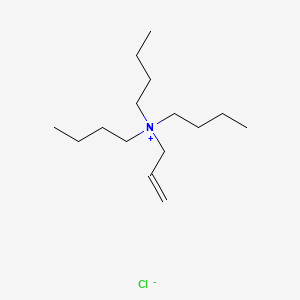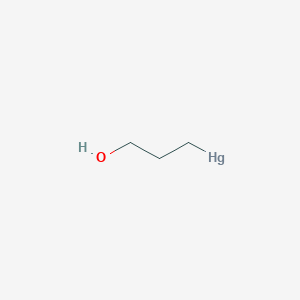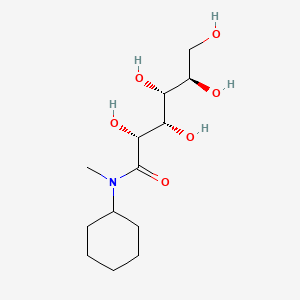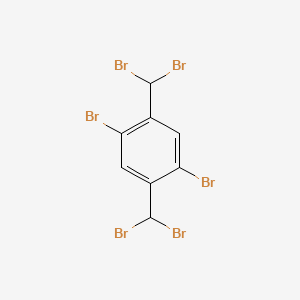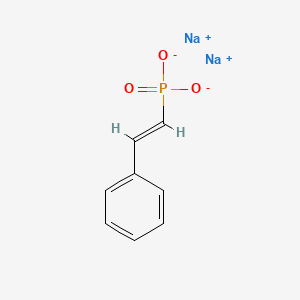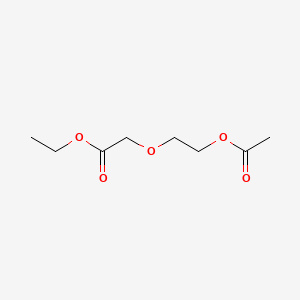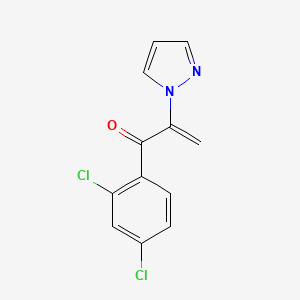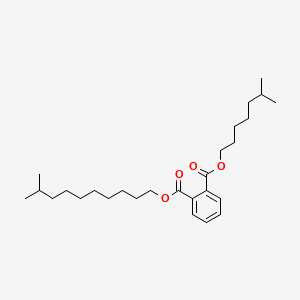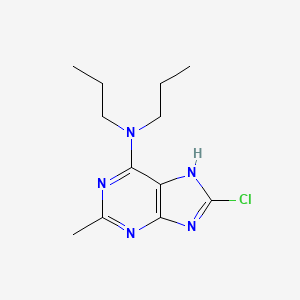
8-chloro-2-methyl-N,N-dipropyl-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 19130 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
The synthesis of NSC 19130 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of NSC 19130 through a series of chemical reactions. This often requires the use of catalysts and specific temperature conditions to ensure the correct formation of the compound.
Purification: After the initial formation, the compound undergoes purification processes to remove any impurities. This can involve techniques such as crystallization or chromatography.
Final Modifications: The final step involves making any necessary modifications to the compound to achieve the desired chemical structure. This can include adding functional groups or making other chemical alterations.
In industrial settings, the production of NSC 19130 is scaled up using similar methods but with adjustments to accommodate larger quantities. This often involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
NSC 19130 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 19130 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 19130 is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biology, NSC 19130 is studied for its potential effects on biological systems. This includes research into its potential as a therapeutic agent for various diseases.
Medicine: In medicine, NSC 19130 is being investigated for its potential use in the treatment of certain medical conditions. This includes research into its mechanism of action and its effects on different biological pathways.
Industry: In industry, NSC 19130 is used in the production of various products. This includes its use as an intermediate in the synthesis of other chemicals and its potential use in the development of new materials.
Mecanismo De Acción
The mechanism of action of NSC 19130 involves its interaction with specific molecular targets and pathways. This can include binding to certain proteins or enzymes, altering their activity, and affecting various biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
NSC 19130 can be compared to other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 125973: This compound has similar chemical properties but differs in its specific applications and effects.
NSC 2107: This compound is used in similar research applications but has a different mechanism of action.
NSC 44150: This compound has similar chemical reactions but differs in its industrial applications.
The uniqueness of NSC 19130 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in different scientific fields.
Propiedades
Número CAS |
5444-62-2 |
|---|---|
Fórmula molecular |
C12H18ClN5 |
Peso molecular |
267.76 g/mol |
Nombre IUPAC |
8-chloro-2-methyl-N,N-dipropyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H18ClN5/c1-4-6-18(7-5-2)11-9-10(14-8(3)15-11)17-12(13)16-9/h4-7H2,1-3H3,(H,14,15,16,17) |
Clave InChI |
LFIVXCGAAMILTK-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=NC(=NC2=C1NC(=N2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


